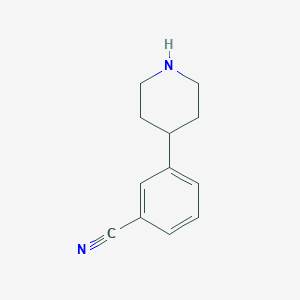

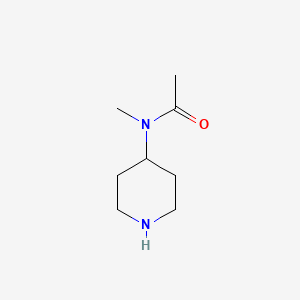

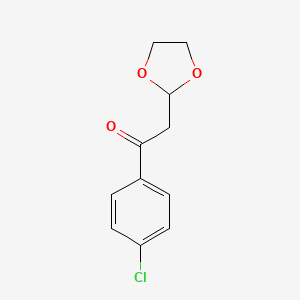

![molecular formula C11H8ClNO2S B1321869 Ácido [4-(4-Cloro-fenil)-tiazol-5-il]-acético CAS No. 71013-64-4](/img/structure/B1321869.png)

Ácido [4-(4-Cloro-fenil)-tiazol-5-il]-acético

Descripción general

Descripción

4-(4-Chloro-phenyl)-thiazol-5-yl]-acetic acid, also known as 4-chloro-thiazol-5-ylacetic acid, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a derivative of thiazole and is an acetic acid ester. 4-chloro-thiazol-5-ylacetic acid has been studied for its potential use in medicinal chemistry, material science, and biochemistry.

Aplicaciones Científicas De Investigación

Actividad antimicrobiana

Los derivados de tiazol, incluido el ácido [4-(4-Cloro-fenil)-tiazol-5-il]-acético, se han estudiado por sus propiedades antimicrobianas. Estos compuestos han demostrado eficacia contra una variedad de cepas bacterianas, como Escherichia coli, Bacillus subtilis y Staphylococcus aureus. La presencia del grupo tiazol contribuye a la capacidad del compuesto para inhibir el crecimiento bacteriano y puede utilizarse en el desarrollo de nuevos agentes antimicrobianos .

Actividad anticancerígena

Los derivados de tiazol también son reconocidos por su potencial en el tratamiento del cáncer. Se ha encontrado que exhiben actividades antitumorales y citotóxicas. La modificación de los compuestos a base de tiazol puede conducir a la generación de nuevas moléculas con potentes propiedades anticancerígenas. Esta aplicación es particularmente significativa en el campo de la química medicinal, donde constantemente se buscan nuevos agentes terapéuticos .

Actividad antiinflamatoria

Las propiedades antiinflamatorias de los derivados de tiazol los convierten en candidatos para el tratamiento de enfermedades inflamatorias. Compuestos como el ácido [4-(4-Cloro-fenil)-tiazol-5-il]-acético pueden sintetizarse y probarse para su eficacia en la reducción de la inflamación, que es un síntoma común en diversas afecciones crónicas .

Propiedades antioxidantes

Se ha identificado que los tiazoles poseen actividades antioxidantes. Esta propiedad es crucial en la prevención de enfermedades relacionadas con el estrés oxidativo. Los antioxidantes pueden neutralizar los radicales libres, que son subproductos dañinos del metabolismo celular que pueden causar daño celular y contribuir al proceso de envejecimiento y a diversas enfermedades .

Efectos antidiabéticos

La investigación ha indicado que los derivados de tiazol pueden tener aplicaciones en el manejo de la diabetes. Estos compuestos pueden diseñarse para dirigirse a vías específicas involucradas en el metabolismo de la glucosa, ofreciendo un nuevo enfoque para el desarrollo de medicamentos antidiabéticos .

Usos neuroprotectores

Los derivados de tiazol han demostrado ser prometedores como agentes neuroprotectores. Pueden desempeñar un papel en el tratamiento de enfermedades neurodegenerativas al proteger las células neuronales del daño. Esta aplicación es particularmente relevante en la búsqueda de tratamientos para enfermedades como la enfermedad de Alzheimer .

Aplicaciones agrícolas

En agricultura, los derivados de tiazol pueden utilizarse como agroquímicos. Pueden servir como base para el desarrollo de nuevos pesticidas o herbicidas, contribuyendo a la protección de los cultivos contra plagas y enfermedades .

Aplicaciones industriales

Los compuestos de tiazol también tienen aplicaciones industriales, como en la síntesis de tintes, pigmentos y aceleradores de reacciones químicas. Sus propiedades químicas únicas los hacen adecuados para diversos procesos industriales .

Mecanismo De Acción

Target of Action

The primary targets of [4-(4-Chloro-phenyl)-thiazol-5-yl]-acetic acid are currently unknown. This compound belongs to the class of thiazole derivatives, which are known to interact with a variety of biological targets . Thiazoles have been found in many potent biologically active compounds, exhibiting a broad spectrum of activities . .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes

Biochemical Pathways

Thiazole derivatives are known to affect various biological activities, suggesting that they may interact with multiple biochemical pathways . .

Result of Action

Thiazole derivatives are known to have diverse biological activities, suggesting that they may have a variety of molecular and cellular effects . .

Análisis Bioquímico

Biochemical Properties

[4-(4-Chloro-phenyl)-thiazol-5-yl]-acetic acid plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes involved in oxidative stress responses and inflammatory pathways. For instance, it has been observed to inhibit the activity of nitric oxide synthase, an enzyme responsible for the production of nitric oxide, a key signaling molecule in inflammation and immune responses . Additionally, [4-(4-Chloro-phenyl)-thiazol-5-yl]-acetic acid can bind to proteins involved in cellular signaling, thereby modulating their activity and influencing downstream biochemical pathways .

Cellular Effects

The effects of [4-(4-Chloro-phenyl)-thiazol-5-yl]-acetic acid on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in immune cells, [4-(4-Chloro-phenyl)-thiazol-5-yl]-acetic acid can suppress the production of pro-inflammatory cytokines, thereby reducing inflammation . In cancer cells, it has been observed to induce apoptosis, a process of programmed cell death, by activating specific signaling pathways . Furthermore, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of [4-(4-Chloro-phenyl)-thiazol-5-yl]-acetic acid involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. For instance, [4-(4-Chloro-phenyl)-thiazol-5-yl]-acetic acid can bind to the active site of nitric oxide synthase, inhibiting its activity and reducing the production of nitric oxide . Additionally, it can interact with transcription factors, leading to changes in the expression of genes involved in inflammation and cell survival . These molecular interactions collectively contribute to the compound’s biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [4-(4-Chloro-phenyl)-thiazol-5-yl]-acetic acid have been observed to change over time. The stability and degradation of this compound are critical factors influencing its long-term effects on cellular function. Studies have shown that [4-(4-Chloro-phenyl)-thiazol-5-yl]-acetic acid remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained anti-inflammatory and anti-cancer effects, although the magnitude of these effects may decrease over time .

Dosage Effects in Animal Models

The effects of [4-(4-Chloro-phenyl)-thiazol-5-yl]-acetic acid vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, it can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that optimal dosing is crucial for maximizing its therapeutic potential while minimizing toxicity .

Metabolic Pathways

[4-(4-Chloro-phenyl)-thiazol-5-yl]-acetic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of enzymes involved in energy production and utilization . For example, it has been shown to inhibit the activity of key enzymes in the glycolytic pathway, leading to reduced glucose metabolism and altered energy balance in cells . Additionally, [4-(4-Chloro-phenyl)-thiazol-5-yl]-acetic acid can affect the levels of metabolites, such as adenosine triphosphate and nicotinamide adenine dinucleotide, which are critical for cellular energy homeostasis .

Transport and Distribution

The transport and distribution of [4-(4-Chloro-phenyl)-thiazol-5-yl]-acetic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier transporters, facilitating its uptake into cells . Once inside the cell, [4-(4-Chloro-phenyl)-thiazol-5-yl]-acetic acid can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . These interactions are crucial for the compound’s biological activity and its ability to exert effects on target cells and tissues.

Subcellular Localization

The subcellular localization of [4-(4-Chloro-phenyl)-thiazol-5-yl]-acetic acid plays a significant role in its activity and function. This compound has been observed to localize primarily in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, [4-(4-Chloro-phenyl)-thiazol-5-yl]-acetic acid can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals . These localization patterns are essential for the compound’s ability to modulate cellular processes and exert its biological effects.

Propiedades

IUPAC Name |

2-[4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2S/c12-8-3-1-7(2-4-8)11-9(5-10(14)15)16-6-13-11/h1-4,6H,5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEVGWAUPSHSRPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(SC=N2)CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

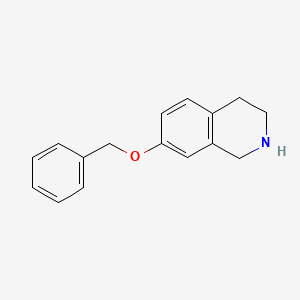

![Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine](/img/structure/B1321796.png)

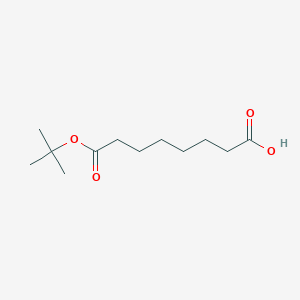

![(2Z)-3-hydroxy-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B1321819.png)